molecular formula C9H4BrClO2 B12535327 6-Bromo-3-chloro-2H-1-benzopyran-2-one CAS No. 669767-18-4

6-Bromo-3-chloro-2H-1-benzopyran-2-one

Cat. No.: B12535327
CAS No.: 669767-18-4
M. Wt: 259.48 g/mol
InChI Key: SAYQTIISEKIDHF-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-2H-1-benzopyran-2-one is a synthetic coumarin derivative, a class of compounds based on the 2H-1-benzopyran-2-one core structure known for diverse biological activities and significant research value in medicinal chemistry and drug discovery . Coumarin derivatives are extensively investigated for their wide range of potential pharmacological effects, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties . Specifically, bromo- and chloro-substituted coumarin analogues have been studied as key scaffolds in developing novel bioactive molecules. Research into related compounds has shown that such substitutions can contribute to activities such as inhibiting cancer cell invasion and tumour growth in vivo, positioning them as promising lead compounds for new therapeutic agents . The core coumarin structure is also of interest in other fields, such as the dye industry and the development of LASER dyes . The mechanism of action for coumarin derivatives can vary widely depending on their specific substitution patterns. They are known to modulate various signaling pathways and can interact with enzymes and cellular receptors . The bromo and chloro substituents on the benzopyranone ring system can influence the compound's electronic properties, planarity, and intermolecular interactions, which are critical for its binding affinity and biological activity . In solid-state crystal structures of closely related molecules, the benzopyran ring system is typically nearly planar, and the molecular packing can be stabilized by weak intermolecular interactions such as C–H⋯O hydrogen bonds, which can form inversion dimers . This product is intended for research purposes only by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and handle the compound with appropriate personal protective equipment in a well-ventilated environment.

Properties

CAS No.

669767-18-4

Molecular Formula

C9H4BrClO2

Molecular Weight

259.48 g/mol

IUPAC Name

6-bromo-3-chlorochromen-2-one

InChI

InChI=1S/C9H4BrClO2/c10-6-1-2-8-5(3-6)4-7(11)9(12)13-8/h1-4H

InChI Key

SAYQTIISEKIDHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(C(=O)O2)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 6-Bromo-3-chloro-2H-1-benzopyran-2-one can be achieved through various synthetic routes. One common method involves the bromination and chlorination of coumarin derivatives. The reaction typically uses bromine and chlorine as reagents under controlled conditions to introduce the bromo and chloro substituents at the desired positions on the coumarin ring .

Industrial production methods often involve multi-step processes that include the preparation of intermediate compounds, followed by selective halogenation reactions. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions .

Chemical Reactions Analysis

6-Bromo-3-chloro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromo or chloro groups are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit DNA gyrase, an enzyme involved in DNA replication, thereby exhibiting antimicrobial activity . Additionally, it may interact with cellular signaling pathways to exert anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The structural uniqueness of 6-bromo-3-chloro-2H-1-benzopyran-2-one lies in its halogen substituents. Below is a comparison with structurally related coumarin derivatives:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Features
This compound C₉H₄BrClO₂ Br (6), Cl (3) ~265.5 Dual halogenation enhances electrophilicity
6-Bromo-3-butyryl-2H-chromen-2-one C₁₃H₁₁BrO₃ Br (6), butyryl (3) 295.13 Butyryl group increases lipophilicity
6-Bromo-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one C₁₇H₁₁BrN₂O₂ Br (6), benzimidazolyl (3) 355.19 Heteroaromatic substituent enables π-π interactions

Physicochemical Properties

  • Electron-Withdrawing Effects : The bromine and chlorine atoms in this compound create a strong electron-deficient aromatic system, facilitating nucleophilic aromatic substitution (NAS) reactions. In contrast, the butyryl group in 6-bromo-3-butyryl-2H-chromen-2-one introduces steric bulk and electron-withdrawing carbonyl effects, altering reactivity toward acylation or hydrolysis.
  • Lipophilicity : The logP value (a measure of lipophilicity) is influenced by substituents. The dual halogens in the target compound likely result in moderate lipophilicity, whereas the benzimidazolyl group in C₁₇H₁₁BrN₂O₂ enhances solubility in polar solvents due to its nitrogen-rich structure.

Research Findings and Trends

Recent studies emphasize the role of halogenated coumarins in medicinal chemistry. For instance:

  • Anticancer Potential: Brominated coumarins demonstrate topoisomerase inhibition, with substituent position critically affecting efficacy.
  • Fluorescence Probes : Chlorinated coumarins are employed in bioimaging due to their tunable emission properties, though bromine’s heavier atomic mass may quench fluorescence compared to chlorine.

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